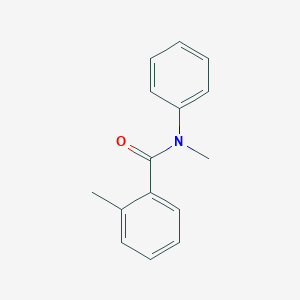

N,2-dimethyl-N-phenylbenzamide

Description

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N,2-dimethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H15NO/c1-12-8-6-7-11-14(12)15(17)16(2)13-9-4-3-5-10-13/h3-11H,1-2H3 |

InChI Key |

BLVWIUIAWUKQQH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Cytotoxicity Studies

Recent studies have shown that derivatives of N-phenylbenzamide, including N,2-dimethyl-N-phenylbenzamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of new imidazole-based N-phenylbenzamide derivatives, revealing that specific compounds demonstrated IC50 values ranging from 7.5 to 11.1 μM against tested cancer cells. These findings suggest that modifications to the benzamide structure can enhance anticancer activity, making it a promising scaffold for developing new anticancer agents .

Enterovirus 71 Inhibition

N-phenylbenzamide derivatives have also been investigated for their antiviral properties, particularly against Enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease. A study reported that one derivative exhibited an IC50 value of 5.7 μM against EV71 strains while maintaining low cytotoxicity levels in Vero cells (TC50 = 620 μM). This positions N-phenylbenzamide derivatives as potential lead compounds for developing antiviral drugs targeting EV71 .

Structure-Activity Relationship

The antiviral activity of these compounds is influenced by structural modifications on the benzene ring. Research has indicated that substituents at specific positions can significantly alter the efficacy and metabolic stability of these compounds, highlighting the importance of structure-activity relationship studies in drug design .

New Chemical Entities

The exploration of N-phenylbenzamide derivatives has led to the identification of several new chemical entities (NCEs) with promising pharmacological profiles. These compounds are being developed under initiatives aimed at addressing neglected diseases, providing new therapeutic options where few exist .

Biophysical Studies

Comprehensive biophysical studies have been conducted to understand the interactions between these compounds and their biological targets better. For instance, investigations into their binding affinities and molecular dynamics simulations provide insights into how these compounds can be optimized for enhanced efficacy .

Summary Table of Applications

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical behavior of benzamide derivatives is heavily influenced by substituents on the benzoyl ring and the N-aryl/alkyl group. Below is a comparative analysis of key structural differences:

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and trifluoromethyl groups (e.g., in ) enhance electronegativity and metabolic stability, whereas methyl and hydroxy groups (e.g., in ) increase lipophilicity and hydrogen-bonding capacity.

- Stereoelectronic Effects : The 2-methyl group in the target compound may sterically hinder interactions compared to smaller substituents like fluorine.

Crystallographic and Spectral Data

- X-ray Crystallography : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and fluorinated derivatives were structurally validated using SHELX software . The target compound’s crystal structure would likely show similar bond lengths (C=O ~1.23 Å, C-N ~1.34 Å) but altered torsion angles due to methyl steric effects.

- Spectroscopic Characterization : NMR and IR data for related compounds (e.g., ) confirm amide carbonyl stretches near 1650–1680 cm⁻¹ and aromatic proton resonances at δ 7.0–8.0 ppm.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane (DCM) or ethyl acetate under inert atmosphere. A base such as pyridine or triethylamine is added to scavenge HCl generated during the reaction. For example, a protocol adapted from lamellarin synthesis involves stirring N-methylaniline with 2-methylbenzoyl chloride in DCM at 0°C, followed by gradual warming to room temperature. The crude product is purified via column chromatography using ethyl acetate/hexane gradients, yielding this compound in 85–90% purity.

Key Parameters:

-

Molar ratio : 1:1.2 (amine:acyl chloride)

-

Temperature : 0°C → room temperature

-

Base : Pyridine (1.5 equiv)

-

Solvent : Dichloromethane

Coupling Reagent-Mediated Synthesis

Coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) enable efficient amide bond formation under mild conditions. This method is advantageous for avoiding racemization and enhancing reaction efficiency.

Experimental Procedure

A representative procedure from antiviral N-phenylbenzamide derivatives involves condensing 2-methylbenzoic acid with N-methylaniline using DIC/HOBt in tetrahydrofuran (THF). The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup and chromatography.

Optimization Insights:

-

Activation time : 30 minutes pre-activation of carboxylic acid with DIC/HOBt

-

Solvent : THF or DMF

Photoredox-Catalyzed Dealkylation/Acylation

Recent advances in photoredox catalysis offer a novel route to this compound. This method utilizes visible light to drive the dealkylation of tertiary amines followed by acylation, enabling selective functionalization.

Protocol Overview

A photoredox system employing 1 mol% organic photocatalyst (e.g., Cz-NI-Ph) and K₃PO₄ as base in ethyl acetate/water solvent achieves the transformation. The reaction proceeds under white LED light at 25°C for 6 hours, yielding the target compound in 89% yield.

Advantages:

-

Mild conditions : Room temperature, neutral pH

-

Chemoselectivity : Minimal side reactions

Base-Promoted N-Benzoylation

Base-mediated N-benzoylation of N-methylaniline derivatives provides a solvent-efficient alternative. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction between N-methylaniline and 2-methylbenzoyl chloride at elevated temperatures.

Reaction Setup

Patent-Based Synthesis Routes

A Chinese patent (CN1012498B) describes a multi-step synthesis starting from 4-acetylamino benzoic acid. The process involves:

-

Chlorination : Treatment with oxalyl chloride to form acyl chloride.

-

Coupling : Reaction with N-methylaniline in pyridine/ethyl acetate.

-

Purification : Column chromatography (ethyl acetate/hexane).

Critical Notes:

-

Intermediate isolation : Necessary for high-purity final product

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 78–82 | 85–90 | Simplicity, short reaction time | Requires anhydrous conditions |

| Coupling Reagents | 70–75 | >90 | High selectivity, mild conditions | Costly reagents (DIC/HOBt) |

| Photoredox Catalysis | 89 | 95 | Ambient conditions, scalability | Specialized equipment (LED setup) |

| Base-Promoted | 65–70 | 80–85 | Solvent efficiency | High temperature, longer reaction |

| Patent Route | 18–24 | 70–75 | Novel intermediates | Multi-step, low yield |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,2-dimethyl-N-phenylbenzamide, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling a substituted benzoic acid derivative (e.g., 2-methylbenzoic acid) with N-methylaniline using activating agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), maintaining temperatures between 0–25°C to control side reactions, and ensuring stoichiometric excess of the amine. Post-reaction purification via column chromatography or recrystallization improves yield and purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and molecular connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight.

- X-ray Crystallography : SHELXL refines crystal structures, addressing challenges like disorder or twinning . ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation (S22 safety code) .

- Waste Management : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed concentrations, pH, and temperature).

- Purity Validation : Use HPLC or GC-MS to confirm compound integrity .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy, halogen) to isolate bioactive moieties .

- Statistical Validation : Apply multivariate analysis to differentiate experimental noise from true biological effects .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELXL?

- Methodological Answer :

- Disorder and Twinning : SHELXL applies restraints/constraints to model disordered regions and refines twin laws (e.g., BASF parameter) .

- High-Resolution Data : SHELXL leverages anisotropic displacement parameters to improve accuracy in electron density maps.

- Integration with WinGX : Preprocessing data (e.g., absorption correction) enhances refinement outcomes .

Q. How do substituent variations on the benzamide core influence pharmacokinetic properties, and what methodologies assess this?

- Methodological Answer :

- Lipophilicity (LogP) : Measure via shake-flask or chromatographic methods to predict membrane permeability.

- Solubility : Use dynamic light scattering (DLS) or nephelometry in buffered solutions .

- Metabolic Stability : Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS .

- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding affinities and ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.